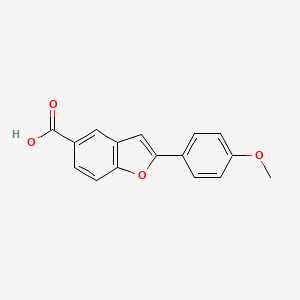

2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-5-2-10(3-6-13)15-9-12-8-11(16(17)18)4-7-14(12)20-15/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOBQYBIRDDGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and saponification, enabling derivatization for pharmacological optimization.

Key Finding :

-

Microwave-assisted hydrolysis reduces reaction times from hours to minutes while maintaining yields >85% .

Substitution at Methoxy and Hydroxyl Positions

The 4-methoxyphenyl group participates in demethylation and electrophilic substitution.

| Reaction | Conditions | Products | Catalyst | Yield |

|---|---|---|---|---|

| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 2-(4-Hydroxyphenyl)-benzofuran-5-carboxylic acid | Lewis acid | 72% |

| Benzylation | K<sub>2</sub>CO<sub>3</sub>, acetone | 5-(Benzyloxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylic acid | Base | 81% |

Mechanistic Insight :

-

Demethylation proceeds via cleavage of the C–O bond in the methoxy group, forming a phenolic hydroxyl .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective substitution at C-6 due to electron-donating effects.

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-6 | 6-Nitro-2-(4-methoxyphenyl)benzofuran-5-carboxylic acid | 68% |

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | C-6 | 6-Bromo-2-(4-methoxyphenyl)benzofuran-5-carboxylic acid | 73% |

Regioselectivity :

Coupling Reactions

The carboxylic acid participates in cross-coupling to generate biaryl systems.

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | Phenylacetylene | 3-(Phenylethynyl)-2-(4-methoxyphenyl)benzofuran-5-carboxylic acid | 65% |

| Electroreductive Coupling | Tf<sub>2</sub>O, TFA | (Hetero)arenes | Alkylated derivatives | 48–58% |

Optimization :

Reduction and Oxidation

The benzofuran core and substituents undergo redox transformations.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 2-(4-Methoxyphenyl)benzofuran-5,6-dione | Quinone-based intermediates |

| Reduction | NaBH<sub>4</sub>, MeOH | 2-(4-Methoxyphenyl)-5-hydroxymethylbenzofuran | Prodrug synthesis |

Caution :

-

Over-oxidation can degrade the benzofuran ring; controlled conditions are critical.

Amide and Hydrazide Formation

The carboxylic acid forms bioactive derivatives via nucleophilic acyl substitution.

| Derivative | Conditions | Reagents | Yield |

|---|---|---|---|

| Amide | EDC·HCl, HOBt | N-(1-Oxo-1,3-dihydrobenzofuran-5-yl)carboxamide | 79% |

| Hydrazide | NH<sub>2</sub>NH<sub>2</sub>, EtOH | 2-(4-Methoxyphenyl)benzofuran-5-carbohydrazide | 85% |

Biological Relevance :

-

Amide derivatives show enhanced solubility and target affinity in enzyme inhibition assays.

Cyclization Reactions

The compound serves as a precursor for polycyclic systems.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Microwave Cyclization | Zn, CH<sub>2</sub>Cl<sub>2</sub> | 2-(4-Methoxyphenyl)-5,6-fused benzofuran | 68% |

Note :

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran scaffolds have been synthesized and tested against various pathogens, including Mycobacterium tuberculosis, demonstrating promising inhibitory effects .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity, making them candidates for treating inflammatory diseases .

The biological activities of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid are noteworthy:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : A study demonstrated that derivatives based on the benzofuran scaffold could inhibit mPTPB, a target for tuberculosis therapy. The most potent inhibitors showed IC50 values in the nanomolar range, indicating high efficacy .

- Potential as Antiviral Agents : Benzofuran derivatives have been explored for their antiviral properties, including activity against hepatitis C virus. Compounds with benzofuran structures have been identified as potential leads for developing antiviral therapeutics .

Synthetic Applications

2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its reactive functional groups. This property is exploited in the development of pharmaceuticals and agrochemicals .

- Development of New Materials : The compound's unique structure allows it to be used in creating new materials with specific electronic or optical properties, which can be beneficial in various industrial applications .

Data Tables

Below are summarized findings from key studies on the applications of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid:

Case Studies

- Antimicrobial Activity Study :

- Anticancer Mechanism Investigation :

- Development of New Therapeutics :

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Compounds sharing the benzofuran-5-carboxylic acid scaffold but differing in substituents exhibit distinct physicochemical and biological properties:

Key Observations :

Functional Group Additions

- Carboxylic Acid Derivatives: Esterification or amidation of the C5-carboxylic acid group (e.g., compound 8d in with an adamantylamino group) reduces polarity and may improve membrane permeability.

- Ether and Amide Linkages : Compounds like 8a–8d () incorporate ether or amide bonds, altering conformational flexibility and target selectivity.

Enzyme Inhibition

Benzofuran-5-carboxylic acid derivatives show varied inhibitory effects against phosphatases:

Key Insight : The addition of a trifluoromethoxy group (electron-withdrawing) improves inhibitory potency by ~2.4-fold compared to the phenyl-substituted analogue .

Antimicrobial and Anticancer Potential

Substituents like hydroxy groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid in ) may enhance interactions with bacterial targets.

Physicochemical Properties

Solubility and Stability

- The methoxy group in 2-(4-methoxyphenyl)-benzofuran-5-carboxylic acid likely improves solubility in polar solvents compared to non-substituted analogues (e.g., 2-phenyl derivatives) .

- Compounds with bulky substituents (e.g., adamantane in 8d ) exhibit lower melting points (166°C), suggesting reduced crystallinity.

Biological Activity

2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid can be represented as follows:

The biological activity of 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid is attributed to its interaction with various molecular targets:

- Anticancer Activity : Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells. The compound may exert its effects by arresting the cell cycle in the G2/M phase and modulating key regulatory proteins such as p53 and NF-κB .

- Neuroprotective Effects : Some benzofuran derivatives have shown promise in neuroprotection, potentially through their ability to modulate mitochondrial function and reduce oxidative stress .

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory pathways, contributing to its potential use in treating inflammatory diseases .

Biological Activities

The following table summarizes the key biological activities associated with 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid:

Case Studies

- Anticancer Efficacy : A study demonstrated that 2-(4-Methoxyphenyl)-benzofuran-5-carboxylic acid exhibited significant cytotoxicity against human leukemia cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Neuroprotective Mechanisms : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential application in neurodegenerative diseases .

- Anti-inflammatory Potential : In vitro studies showed that the compound effectively reduced the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its therapeutic potential for inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-benzofuran-5-carboxylic acid, and how can purity be optimized?

The synthesis typically involves coupling a 4-methoxyphenyl group to a benzofuran scaffold followed by carboxylation at position 5. Key steps include:

- Alkaline-promoted reactions : Use of NaOH or K₂CO₃ to facilitate nucleophilic substitution or condensation reactions between intermediates, as seen in analogous benzofuran syntheses .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be validated post-synthesis?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran at δ 6.5–7.5 ppm) .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination) .

- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial enzymes. Validate with MD simulations (e.g., GROMACS) .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.

- Metabolite analysis : Use LC-MS to assess stability in assay media (e.g., hydrolysis of the methoxy group) .

- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .

Q. How can the carboxylic acid moiety be functionalized to enhance bioavailability?

- Ester prodrugs : React with ethyl chloroformate to form ethyl esters, improving membrane permeability. Hydrolytic stability can be tested in simulated gastric fluid (pH 1.2) .

- Metal complexation : Coordinate with Zn²⁺ or Cu²⁺ to modify solubility and antimicrobial efficacy .

Q. What thermodynamic parameters are critical for optimizing large-scale synthesis?

- Enthalpy of formation : Determine via combustion calorimetry to assess reaction exothermicity .

- Sublimation studies : TGA-DSC to identify decomposition thresholds (>200°C typical for benzofurans) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.